molecular formula C7H17N3 B1253686 cis-N-(3-aminopropyl)but-2-ene-1,4-diamine

cis-N-(3-aminopropyl)but-2-ene-1,4-diamine

Cat. No. B1253686
M. Wt: 143.23 g/mol
InChI Key: WLSWOWSGPRTMKO-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-N-(3-aminopropyl)but-2-ene-1,4-diamine is an N-(3-aminopropyl)but-2-ene-1,4-diamine having a cis-double bond.

Scientific Research Applications

Coordination Chemistry and DNA Interactions

cis-N-(3-aminopropyl)but-2-ene-1,4-diamine, as part of cisplatin analogs, demonstrates significant applications in coordination chemistry, particularly in forming coordination compounds with various functional groups. These compounds, notably cisplatin, interact with DNA, exhibiting a preference for certain nucleotide sequences, which is crucial for understanding their mechanism of action in cancer therapy. The formation of platinum-DNA adducts, particularly with guanine bases, underscores the role of such compounds in chemotherapy, offering insights into drug-DNA interactions and the potential for designing more effective treatments (Green, Garner, & Orton, 1992).

Protein Folding and Conformation Changes

The cis-trans isomerization of omega dihedrals in proteins, influenced by compounds such as cis-N-(3-aminopropyl)but-2-ene-1,4-diamine, plays a pivotal role in protein folding and function. This isomerization is key to various biological processes, including protein-protein interactions, membrane binding, and channel gating. Understanding these conformational changes can enhance our knowledge of protein dynamics and the design of biomimetic compounds (Craveur et al., 2013).

Renal Platinum Content and Nephrotoxicity

Research into the renal uptake and excretion of platinum-based drugs, including those derived from cis-N-(3-aminopropyl)but-2-ene-1,4-diamine, highlights the correlation between renal platinum content and nephrotoxicity. Analytical methods for determining platinum content in biological fluids contribute to understanding the renoprotective mechanisms against cisplatin-induced nephrotoxicity, suggesting avenues for mitigating side effects without compromising therapeutic efficacy (Mahran & Kamaly, 2021).

Hydrogen Bonding in Platinum Antitumor Compounds

The hydrogen bonding capability of cis-N-(3-aminopropyl)but-2-ene-1,4-diamine analogs plays a crucial role in their antitumor activity. The NH group in these compounds facilitates selective interactions with nucleic acids over proteins, enhancing the understanding of platinum compounds' selectivity and effectiveness in cancer treatment. This knowledge is instrumental in designing new antitumor agents with improved efficacy and reduced side effects (Reedijk, 1992).

properties

Product Name

cis-N-(3-aminopropyl)but-2-ene-1,4-diamine

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

(Z)-N'-(3-aminopropyl)but-2-ene-1,4-diamine

InChI

InChI=1S/C7H17N3/c8-4-1-2-6-10-7-3-5-9/h1-2,10H,3-9H2/b2-1-

InChI Key

WLSWOWSGPRTMKO-UPHRSURJSA-N

Isomeric SMILES

C(CN)CNC/C=C\CN

SMILES

C(CN)CNCC=CCN

Canonical SMILES

C(CN)CNCC=CCN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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